

A Comparative Guide to the Efficacy of Infliximab Originator and its Biosimilars

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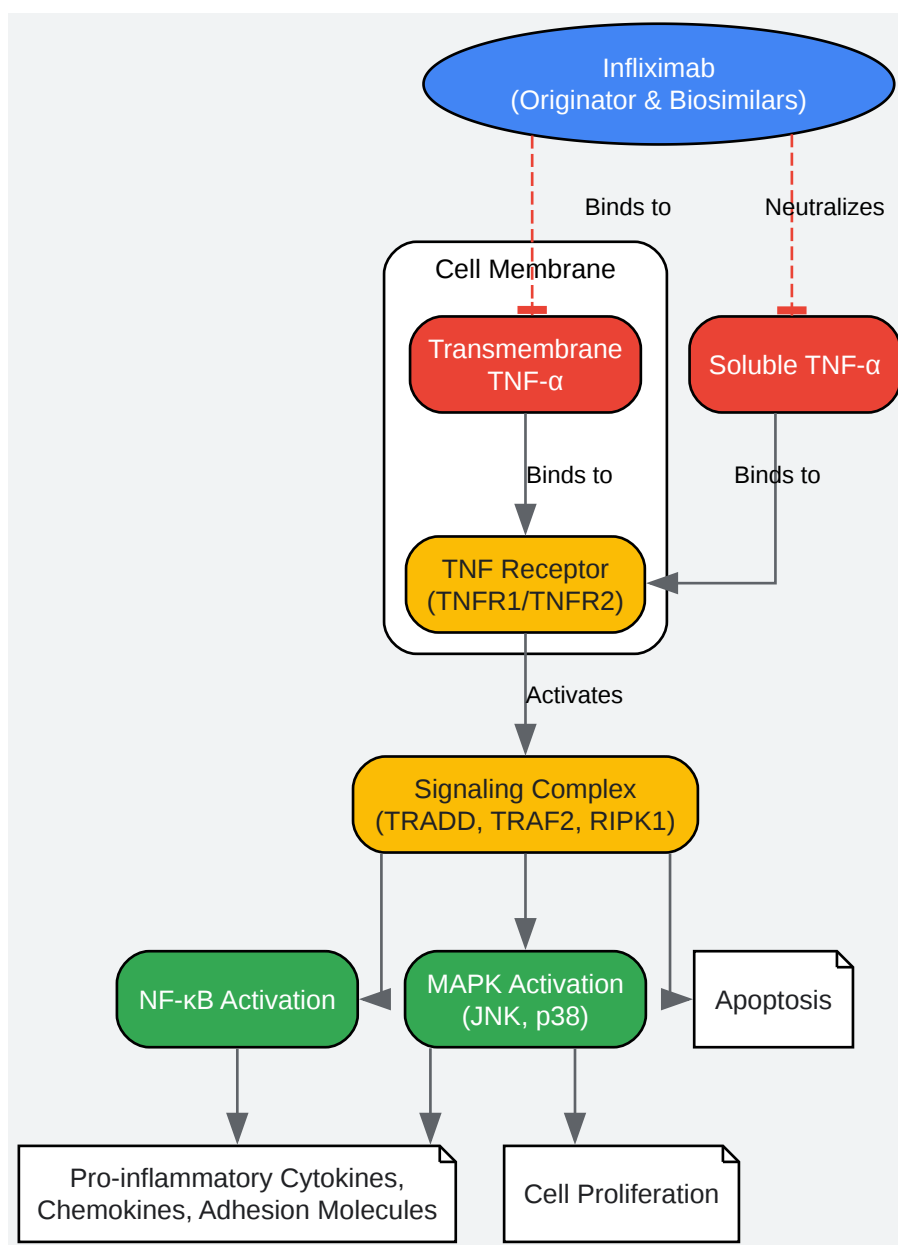
This guide provides an objective comparison of the efficacy, safety, and immunogenicity of the originator infliximab (Remicade®) and its biosimilars. The information presented is collated from a range of pivotal clinical trials and systematic reviews, with a focus on quantitative data and detailed experimental methodologies to support researchers and drug development professionals in their understanding and evaluation of these biologic therapies.

Executive Summary

Infliximab, a chimeric monoclonal antibody targeting tumor necrosis factor-alpha (TNF- α), is a cornerstone in the treatment of several autoimmune diseases. The advent of infliximab biosimilars has introduced cost-effective alternatives to the originator product. Extensive clinical data from randomized controlled trials and real-world evidence have demonstrated that approved infliximab biosimilars exhibit a highly similar efficacy, safety, and immunogenicity profile to the originator infliximab across a range of indications, including rheumatoid arthritis (RA), inflammatory bowel disease (IBD), and psoriasis. This guide delves into the key comparative data and the experimental protocols that underpin these conclusions.

Mechanism of Action: Targeting the TNF- α Signaling Pathway

Infliximab and its biosimilars exert their therapeutic effect by neutralizing the biological activity of TNF- α , a key pro-inflammatory cytokine. By binding to both soluble and transmembrane forms of TNF- α , infliximab prevents its interaction with its receptors (TNFR1 and TNFR2), thereby inhibiting downstream signaling pathways that lead to inflammation, cell proliferation, and apoptosis.[1][2]



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Caption: TNF- α signaling pathway and inhibition by Infliximab.

Comparative Efficacy Data

The following tables summarize key efficacy data from pivotal clinical trials comparing originator infliximab with its biosimilars in rheumatoid arthritis, inflammatory bowel disease, and psoriasis.

Table 1: Efficacy in Rheumatoid Arthritis (RA)

Study	Treatment Arms	Primary Endpoint	ACR20 Response	ACR50 Response	ACR70 Response	Citation(s)
PLANETRA	CT-P13 + MTX	ACR20 at Week 30	60.9%	35.1%	Not Reported	[3] [4] [5]
Infliximab + MTX	58.6%	34.2%	Not Reported	[3] [4] [5]		
Meta-analysis	Biosimilar + MTX	ACR20	OR 3.31 vs MTX alone	Similar to Originator	Similar to Originator	[6]
Infliximab + MTX	OR 3.15 vs MTX alone	Similar to Originator	Similar to Originator	[6]		

ACR20/50/70: American College of Rheumatology 20%/50%/70% improvement criteria. MTX: Methotrexate. OR: Odds Ratio.

Table 2: Efficacy in Inflammatory Bowel Disease (IBD)

Study / Analysis	Disease	Treatment Arms	Key Endpoint(s)	Result	Citation(s)
NOR-SWITCH	CD, UC, SpA, RA, PsA, Ps	Switch to CT-P13 vs. continued Infliximab	Disease worsening at 52 weeks	30% vs. 26% (Not inferior)	[7] [8]
Real-world cohort	Crohn's Disease (CD)	Biosimilar Infliximab	Clinical Response/Remission at Wk 14 & 52	84.2%/58% & 68.4%/52.6%	[9] [10]
Originator Infliximab	79.4%/46% & 57.1%/43%	[9] [10]			
Real-world cohort	Ulcerative Colitis (UC)	Biosimilar Infliximab	Clinical Response/Remission at Wk 14 & 52	81.2%/56.2% & 68.7%/62.5%	[9] [10]
Originator Infliximab	72%/64.1% & 66.7%/56.4%	[9] [10]			
Systematic Review	IBD	Switch to CT-P13 from Infliximab	Sustained clinical response	High rates of durable response	[11]

CD: Crohn's Disease. UC: Ulcerative Colitis. SpA: Spondyloarthritis. RA: Rheumatoid Arthritis. PsA: Psoriatic Arthritis. Ps: Psoriasis.

Table 3: Efficacy in Psoriasis (Ps)

Study / Analysis	Treatment Arms	Key Endpoint(s)	Result	Citation(s)
Real-world data	Biosimilar Infliximab	PASI 75 at Week 46	84.62%	[12]
PASI 90 at Week 46	54.95%	[12]		
EXPRESS trial (Originator)	Infliximab	PASI 75 at Week 50	61%	[12]
PASI 90 at Week 50	45%	[12]		
Review Article	Switch to Remsima® (CT-P13)	Clinical Response	No significant change in clinical response	[13][14]

PASI 75/90: Psoriasis Area and Severity Index 75%/90% improvement from baseline.

Comparative Safety and Immunogenicity

Across numerous studies, the safety and immunogenicity profiles of infliximab biosimilars have been found to be comparable to the originator product.

Table 4: Safety and Immunogenicity Overview

Study	Treatment Arms	Adverse Events (AEs)	Serious AEs	Anti-Drug Antibodies (ADAs)	Citation(s)
NOR-SWITCH	Switch to CT-P13 vs. continued Infliximab	68% vs. 70%	9% vs. 10%	13% vs. 11%	[7]
PLANETRA	CT-P13 vs. Infliximab	Similar incidence and type	Similar incidence	48.4% vs. 48.2% at Week 30	[15] [16]
PLANETAS	CT-P13 vs. Infliximab	64.8% vs. 63.9%	Not specified	27.4% vs. 22.5% at Week 30	[17] [18]
Systematic Review	Infliximab vs. Biosimilars	Similar risk of AEs and infections	Not specified	Similar immunogenicity profile	[11]

Experimental Protocols

Detailed methodologies from key comparative trials are outlined below to provide context for the presented data.

The NOR-SWITCH Study

- Study Design: A 52-week, randomized, double-blind, non-inferiority trial.[\[7\]](#)[\[8\]](#) An open-label extension study followed patients for an additional 26 weeks.[\[19\]](#)[\[20\]](#)
- Patient Population: Adult patients with Crohn's disease, ulcerative colitis, spondyloarthritis, rheumatoid arthritis, psoriatic arthritis, or chronic plaque psoriasis who were on stable treatment with originator infliximab for at least 6 months.[\[7\]](#)[\[21\]](#)
- Intervention: Patients were randomized 1:1 to either continue treatment with originator infliximab or switch to the biosimilar CT-P13, with the dosing regimen remaining unchanged.[\[7\]](#)

- Primary Endpoint: Disease worsening during the 52-week follow-up, defined by disease-specific composite measures and a consensus between the investigator and patient leading to a major change in treatment. The non-inferiority margin was set at 15%.[\[7\]](#)[\[8\]](#)
- Key Assessments:
 - Crohn's Disease: Harvey-Bradshaw Index (HBI).[\[19\]](#) The HBI assesses general well-being, abdominal pain, number of liquid stools, presence of an abdominal mass, and complications. A score of <5 indicates remission.[\[1\]](#)[\[22\]](#)[\[23\]](#)[\[24\]](#)
 - Ulcerative Colitis: Partial Mayo Score (PMS).[\[19\]](#) The PMS includes stool frequency, rectal bleeding, and a physician's global assessment. A total score of 0-1 suggests remission.[\[9\]](#)[\[13\]](#)[\[14\]](#)
 - Rheumatoid Arthritis: Disease Activity Score 28 (DAS28).[\[19\]](#)
 - Psoriasis: Psoriasis Area and Severity Index (PASI).[\[19\]](#) The PASI evaluates erythema, induration, and scaling across four body regions. A PASI 75 indicates a 75% reduction from the baseline score.[\[10\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)[\[28\]](#)
- Immunogenicity Assessment: Anti-drug antibodies were measured at baseline and throughout the study.

The PLANETRA Study

- Study Design: A Phase III, randomized, double-blind, parallel-group study.[\[4\]](#)[\[5\]](#)[\[15\]](#)
- Patient Population: Patients with active rheumatoid arthritis despite treatment with methotrexate (MTX).[\[4\]](#)[\[29\]](#)
- Intervention: Patients were randomized to receive either 3 mg/kg of CT-P13 or originator infliximab, in combination with MTX and folic acid, via intravenous infusion at weeks 0, 2, and 6, and then every 8 weeks up to week 54.[\[15\]](#)[\[16\]](#)
- Primary Endpoint: The American College of Rheumatology 20% (ACR20) response at week 30. Therapeutic equivalence was concluded if the 95% confidence interval for the treatment difference was within $\pm 15\%$.[\[4\]](#)[\[16\]](#)

- Key Assessments:
 - ACR Response Criteria: An ACR20 response is defined as at least a 20% improvement in tender and swollen joint counts, as well as a 20% improvement in at least three of the following five criteria: patient's global assessment of disease activity, physician's global assessment of disease activity, patient's assessment of pain, Health Assessment Questionnaire (HAQ), and C-reactive protein (CRP) or erythrocyte sedimentation rate (ESR).[\[3\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)[\[33\]](#)
- Immunogenicity Assessment: Anti-drug antibodies were measured using an electrochemiluminescent immunoassay.[\[15\]](#)

The PLANETAS Study

- Study Design: A Phase I, randomized, double-blind, parallel-group study, with a subsequent open-label extension.[\[17\]](#)[\[34\]](#)
- Patient Population: Patients with active ankylosing spondylitis.[\[17\]](#)
- Intervention: Patients were randomized to receive 5 mg/kg of either CT-P13 or originator infliximab.[\[17\]](#) In the extension study, all patients received open-label CT-P13.[\[34\]](#)[\[35\]](#)
- Primary Endpoints: Area under the concentration-time curve (AUC) and maximum steady-state serum concentration (C_{max,ss}) between weeks 22 and 30 to establish pharmacokinetic equivalence.[\[17\]](#)
- Key Efficacy Assessments: Assessment in Ankylosing Spondylitis (ASAS) 20% and 40% improvement criteria (ASAS20 and ASAS40).[\[17\]](#)
- Immunogenicity Assessment: Anti-drug antibodies were measured using an electrochemiluminescent method.[\[34\]](#)

Anti-Drug Antibody (ADA) Assays

The detection of ADAs is a critical component in evaluating the immunogenicity of biologic drugs. Various immunoassay methods are employed in clinical studies:

- Enzyme-Linked Immunosorbent Assay (ELISA): A commonly used method for detecting ADAs.[6][36]
- Radioimmunoassay (RIA): Another frequently utilized technique for ADA detection.[6][36]
- Drug-Tolerant Assays: Newer methods, such as the Precipitation and Acid Dissociation (PandA) method, are designed to detect ADAs even in the presence of circulating drug, which can interfere with conventional assays.[12]
- Neutralizing Antibody (NAb) Bioassays: These assays, like the iLite™ infliximab NAb bioassay, specifically measure antibodies that inhibit the biological activity of the drug.[12]

The incidence of ADAs can vary depending on the assay used and the patient population.[6][36]

Conclusion

The comprehensive body of evidence from rigorous clinical trials and real-world studies indicates that infliximab biosimilars are comparable to the originator product in terms of efficacy, safety, and immunogenicity. For researchers and drug development professionals, this extensive dataset provides a solid foundation for understanding the therapeutic equivalence of these agents. The detailed experimental protocols of pivotal studies such as NOR-SWITCH, PLANETRA, and PLANETAS offer valuable insights into the design and execution of biosimilar comparability studies. The continued monitoring of long-term outcomes in real-world settings will further solidify the role of infliximab biosimilars in the management of autoimmune diseases.

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